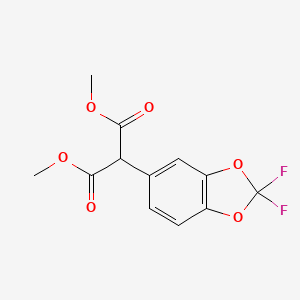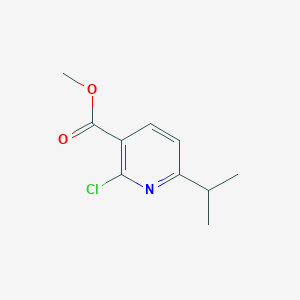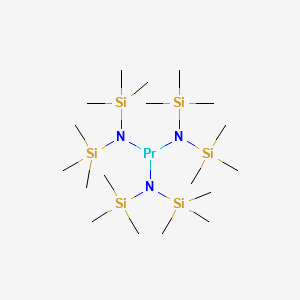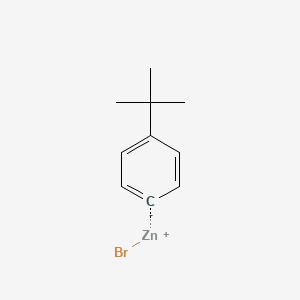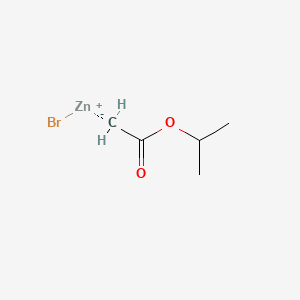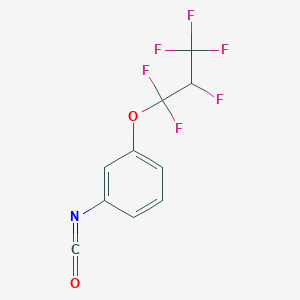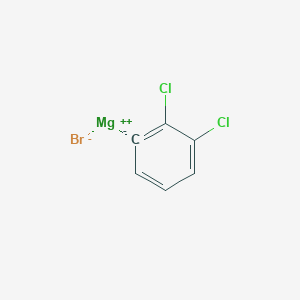
2,3-Dichlorophenylmagnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichlorophenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C6H3BrCl2Mg and is known for its reactivity and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dichlorophenylmagnesium bromide is typically synthesized through the reaction of 2,3-dichlorobromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent formation. The general reaction is as follows:
C6H3BrCl2+Mg→C6H3BrCl2Mg
The reaction mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The purity of the reagents and the control of reaction conditions are critical to ensure high yields and consistent product quality.
化学反应分析
Types of Reactions: 2,3-Dichlorophenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.
Substitution Reactions: Can replace halogens in aromatic compounds under appropriate conditions.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.
Palladium Catalysts: Used in cross-coupling reactions.
Anhydrous Conditions: Essential to prevent the decomposition of the Grignard reagent.
Major Products:
Alcohols: Formed from reactions with carbonyl compounds.
Biaryl Compounds: Result from cross-coupling reactions.
科学研究应用
2,3-Dichlorophenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug intermediates.
Industrial Chemistry: Applied in the large-scale production of fine chemicals and intermediates.
作用机制
The mechanism of action of 2,3-dichlorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.
相似化合物的比较
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but without the chlorine substituents.
2,4-Dichlorophenylmagnesium Bromide: Similar structure but with chlorine atoms at different positions on the benzene ring.
2,3-Dimethylphenylmagnesium Bromide: Similar reactivity but with methyl groups instead of chlorine atoms.
Uniqueness: 2,3-Dichlorophenylmagnesium bromide is unique due to the presence of two chlorine atoms on the benzene ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. The chlorine atoms can also participate in additional interactions, such as halogen bonding, which can further diversify the compound’s applications.
属性
IUPAC Name |
magnesium;1,2-dichlorobenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1-3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFNAKOHPSPEAG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=C(C(=C1)Cl)Cl.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

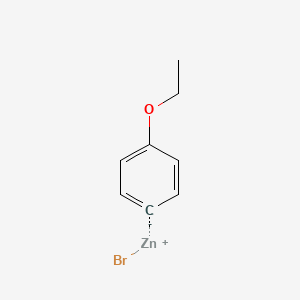
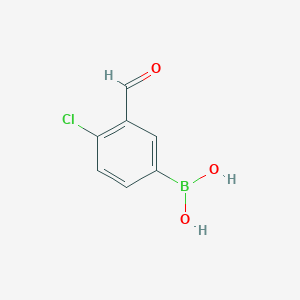
![2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide](/img/structure/B6360261.png)
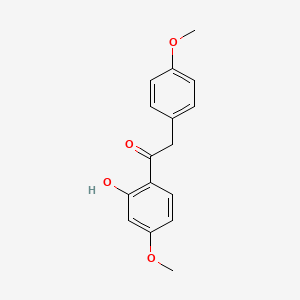

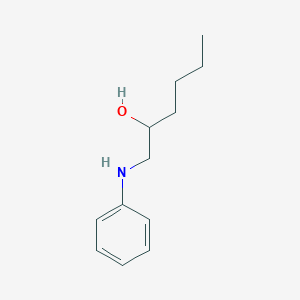
![2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B6360281.png)
